(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide” is a synthetic organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique combination of functional groups, including a benzenesulfonamidoimino moiety, a fluorophenyl group, and a methoxy-substituted chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using reagents like methyl iodide in the presence of a base.
Attachment of the Benzenesulfonamidoimino Moiety: This step involves the reaction of the chromene derivative with a benzenesulfonamide derivative under appropriate conditions to form the sulfonamidoimino linkage.
Incorporation of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the chromene derivative, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The sulfonamidoimino moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the chromene core.
Reduction: Amines derived from the sulfonamidoimino moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-(benzenesulfonamidoimino)-N-(3-bromophenyl)-8-methoxy-2H-chromene-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in “(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide” may impart unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-fluorophenyl)-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-31-20-12-5-7-15-13-19(22(28)25-17-9-6-8-16(24)14-17)23(32-21(15)20)26-27-33(29,30)18-10-3-2-4-11-18/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDUOYNIYLHFP-RWEWTDSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.